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Compound of Interest

Compound Name: Octaethylene glycol

Cat. No.: B078325

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
octaethylene glycol, a poly(ethylene glycol) (PEG) oligomer of significant interest in chemical
synthesis, materials science, and drug development. This document is intended for
researchers, scientists, and professionals in drug development, offering a centralized resource
for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 13C NMR, IR, and
Mass Spectrometry for octaethylene glycol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data
Chemical Shift (6) ppm Multiplicity Assignment
-O-CH2-CH2-O- (repeatin
~3.64 S ’ ’ ( -p J
ethylene glycol units)
~3.71 t HO-CHa-
~3.59 t -CH2-OH
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Note: Chemical shifts for polyethylene glycols can be influenced by solvent, concentration, and
temperature. The values presented are typical for solutions in deuterated chloroform (CDCIs) or
deuterium oxide (D20).[1][2][3][4][5]

BC NMR Data

Chemical Shift (8) ppm Assighment

~72.6 -O-CHz2-CH2-O- (internal ethylene glycol units)
~70.5 HO-CH2-CH2-O-

~61.7 HO-CHa-

Note: As with 1H NMR, 13C NMR chemical shifts for PEGs can vary based on experimental
conditions.

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Intensity Assignment

O-H stretch (hydrogen-

3600-3450 Strong, Broad
bonded)
C-H stretch (asymmetric and
2950-2880 Strong ]
symmetric)
1450 Medium C-H bend (scissoring)
1380 Medium C-H bend (wagging)
1110 Strong C-O-C stretch (ether linkage)

Note: The IR spectrum of polyethylene glycols is characterized by a prominent C-O-C
stretching band.

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrum
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miz Relative Intensity Assighment
45 High [C2HsO]*

89 High [CaHeO2]*
133 Medium [CeH1303]*
177 Medium [CsH1704]*

Note: The EI mass spectra of polyethylene glycols are characterized by a series of fragment
ions separated by 44 Da, corresponding to the mass of an ethylene glycol unit. The molecular
ion is often not observed.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: Octaethylene glycol (typically 5-10 mg) is dissolved in a deuterated
solvent (e.g., 0.5-0.7 mL of CDCIs or D20) in a standard 5 mm NMR tube. Tetramethylsilane
(TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Parameters:
e Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
e 'H NMR:
o Pulse Sequence: Standard single-pulse sequence.
o Number of Scans: 16-64 scans are typically sufficient.
o Relaxation Delay: 1-5 seconds.
e 13C NMR:

o Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
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o Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due
to the low natural abundance of 13C.

o Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like octaethylene glycol, a thin film is prepared by
placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride
(NaCl) salt plates (sandwich method).

Instrumentation and Parameters:

e Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

e Spectral Range: Typically scanned from 4000 to 400 cm~1.

e Resolution: 4 cm~1.

e Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

o Background: A background spectrum of the clean salt plates is recorded and subtracted from
the sample spectrum.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (EI):

o Sample Preparation: A dilute solution of octaethylene glycol is prepared in a volatile solvent
such as methanol or dichloromethane.

e Gas Chromatograph (GC) Conditions:
o Column: A non-polar capillary column (e.g., DB-5ms).
o Injector Temperature: 250-280°C.

o Oven Program: A temperature ramp is used, for example, starting at 100°C and increasing
to 300°C at a rate of 10°C/min.
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* Mass Spectrometer (MS) Conditions:

o

lonization Mode: Electron lonization (El).

[¢]

Electron Energy: 70 eV.

[¢]

Source Temperature: 230-250°C.

[e]

Mass Range: Scanned from m/z 30 to 500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like octaethylene glycol.

Data Analysis & Interpretation
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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